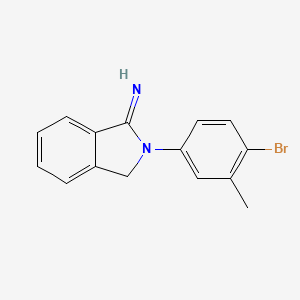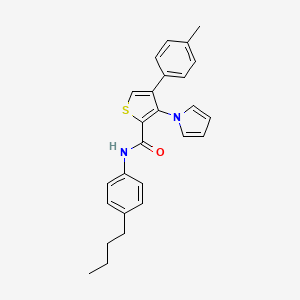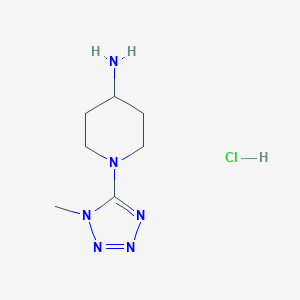![molecular formula C12H10F3N3OS B2774230 N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 866011-13-4](/img/structure/B2774230.png)
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C12H10F3N3OS . It has a molecular weight of 301.2875096 . It’s also known by its CBNumber: CB61526949 .
Physical And Chemical Properties Analysis
While the search results mention some physical and chemical properties such as melting point, boiling point, and density , specific values weren’t provided.Applications De Recherche Scientifique
Urea Derivatives and Cytokinin-like Activity
Urea derivatives, including compounds similar to N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea, have been identified for their cytokinin-like activity, which influences cell division and differentiation in plant biology. Such compounds are known to exceed the activity of natural adenine compounds in in vitro studies, offering a synthetic alternative to explore plant morphogenesis and adventitious root formation. This highlights the utility of urea derivatives in agricultural and botanical research, providing insights into plant growth and development processes (Ricci & Bertoletti, 2009).
Synthesis and Structural Studies
The chemical structure and synthesis methods of urea derivatives also receive significant attention, enabling the development of novel compounds with specific biological activities. Microwave irradiation techniques have facilitated the efficient synthesis of thiadiazol-2-yl urea derivatives, demonstrating the role of innovative methodologies in creating bioactive molecules. Such advances in synthetic chemistry enhance the repertoire of urea-based compounds for further biological and pharmacological evaluations (Kejian Li & Wenbin Chen, 2008).
Enantioselective Anion Receptors
Research into non-racemic atropisomeric (thio)ureas, including molecules structurally related to the specified urea derivative, has revealed their potential as neutral enantioselective anion receptors. These compounds exhibit specificity in binding to anions, such as N-protected amino acid tetrabutylammonium salts, showcasing their utility in stereochemical studies and the development of chiral resolution agents. Such findings underscore the importance of urea derivatives in the realm of enantioselective catalysis and molecular recognition (Roussel et al., 2006).
Anticancer and Enzyme Inhibition Studies
Urea derivatives have been explored for their potential in anticancer therapy and enzyme inhibition. The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have shown varying degrees of activity against specific cancer cell lines and enzymes, highlighting the therapeutic potential of these compounds in oncology and other medical fields. Such research efforts are crucial for identifying new drug candidates and understanding the molecular basis of their activity (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).
Mécanisme D'action
Target of Action
It is known that both thiazole and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These may include hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
For instance, indole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties, which can greatly impact their bioavailability .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-18-5-6-20-11(18)17-10(19)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,19)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMKJWKMYENFL-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)

![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)


